Isomannide dinitrate
Overview
Description
Isomannide dinitrate is a vasodilator used to treat angina in coronary artery disease . Its actions are similar to nitroglycerin but with a slower onset of action . It is a more active vasodepressor agent in anaesthetised animals than either of its geometric isomers, isosorbide dinitrate and isomannide dinitrate .
Synthesis Analysis
Isosorbide is a diol derived from sorbitol and obtained through dehydration reactions . This platform chemical is a biobased alternative to a number of petrosourced molecules that can find applications in a large number of technical specialty fields, such as plasticizers, monomers, solvents or pharmaceuticals . The synthesis of isosorbide is still a technical challenge, as several competitive reactions must be simultaneously handled to promote a high molar yield and avoid side reactions, like degradation and polymerization .
Molecular Structure Analysis
The molecular formula of Isomannide dinitrate is C6H8N2O8 . Its average mass is 236.136 Da and its monoisotopic mass is 236.028061 Da .
Chemical Reactions Analysis
Isosorbide dinitrate is converted to the active nitric oxide to activate guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibres .
Physical And Chemical Properties Analysis
Isomannide dinitrate has a density of 1.7±0.1 g/cm3 . Its boiling point is 365.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 58.8±3.0 kJ/mol . The flash point is 186.6±29.9 °C . The index of refraction is 1.538 .
Scientific Research Applications
Vascular Effects
Isomannide dinitrate, among other isomeric organic nitrates, has been tested for its vasodilator potency. Studies conducted on the perfused hindleg of dogs have shown that the dinitrate and mononitrates of isomannide have increased potency, especially when the nitrate groups are in the exo-position. This suggests potential applications in treatments that require vascular dilation (Bogaert & Rosseel, 2004).
Dehydration of Mannitol to Isomannide
Isomannide is recognized as a potential feedstock for super engineering plastics. Research has investigated the dehydration of mannitol, derived from lignocellulosic biomass, to isomannide. This process, using Hβ Zeolite, optimizes the selectivity and catalytic activity for isomannide production, indicating its industrial applicability (Yokoyama, Kobayashi, Hasegawa, & Fukuoka, 2017).
Diastereoselective Self-Assembly
Research on D-isomannide derivatives has led to the discovery of diastereoselective self-assembly into enantiomerically pure dinuclear helicates. This is significant in the field of coordination chemistry and could have implications in molecular design and synthesis (Kiehne & Lützen, 2007).
Polymer Applications
Isomannide, along with other 1,4:3,6-dianhydrohexitols like isosorbide, has been reviewed for its use in polymers. These substances, derived from renewable resources, are utilized to synthesize or modify polycondensates. Their properties such as rigidity, chirality, and non-toxicity make them suitable for high glass transition temperature polymers, biodegradable polymers, and specific optical properties (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).
Synthesis and Applications of Chiral Ionic Liquids
Isomannide has been used to synthesize novel bis(ammonium) chiral ionic liquids. These have applications in chiral discrimination and optical resolution of racemates, indicating their potential in chemical synthesis and pharmaceutical applications (Kumar, Olsen, Schäffer, Parmar, & Malhotra, 2007).
Safety And Hazards
Isomannide dinitrate is to be used only for scientific research and development . It is not for use in humans or animals . It is not a hazardous substance according to GHS . In case of skin contact, wash affected area with soap and water . In case of eye contact, rinse eyes with plenty of water for at least 15 minutes . If swallowed, rinse mouth and do not induce vomiting unless advised to do so by a physician or Poison Control Center .
Future Directions
Given the mortality benefit observed, we need to understand the mechanisms of action, and to define the scope of application of this therapy in heart failure or other cardiovascular diseases . The early 21st century may well be the period in which we understand and exploit the NO-signaling pathway as a therapeutic target for cardiovascular diseases .
properties
IUPAC Name |
[(3R,3aS,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYKHGMNXAOIAT-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315109 | |
Record name | Isomannide dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isomannide dinitrate | |
CAS RN |
551-43-9 | |
Record name | Isomannide dinitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isomannide dinitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isomannide dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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